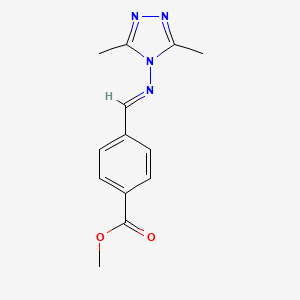
Methyl 4-(((3,5-dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Methyl 4-(((3,5-dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)benzoate typically involves the reaction of 4-formylbenzoic acid with 3,5-dimethyl-4H-1,2,4-triazole in the presence of a suitable catalyst. The reaction conditions often include refluxing in a solvent such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the triazole ring, using reagents like alkyl halides or acyl chlorides
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 4-(((3,5-dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazole ring is known to interact with metal ions and other biomolecules, which can influence various biochemical pathways .
Comparison with Similar Compounds
Similar compounds include:
4-(((3,5-dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)-2-methoxyphenyl acetate: This compound has a similar structure but includes a methoxy group, which can alter its chemical properties and biological activity.
4-(((3,5-dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)benzoic acid: This compound differs by having a carboxylic acid group instead of a methyl ester, affecting its solubility and reactivity.
The uniqueness of Methyl 4-(((3,5-dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)benzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14N4O2 |
|---|---|
Molecular Weight |
258.28 g/mol |
IUPAC Name |
methyl 4-[(E)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]benzoate |
InChI |
InChI=1S/C13H14N4O2/c1-9-15-16-10(2)17(9)14-8-11-4-6-12(7-5-11)13(18)19-3/h4-8H,1-3H3/b14-8+ |
InChI Key |
HRSXOELBGAQFIQ-RIYZIHGNSA-N |
Isomeric SMILES |
CC1=NN=C(N1/N=C/C2=CC=C(C=C2)C(=O)OC)C |
Canonical SMILES |
CC1=NN=C(N1N=CC2=CC=C(C=C2)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















